Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone
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Overview
Description
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenylphthalazine is a complex organic compound that features a furan ring, a piperazine ring, and a phthalazine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the piperazine ring is a six-membered ring containing two nitrogen atoms The phthalazine ring is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenylphthalazine typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 1-(furan-2-carbonyl)piperazine. This intermediate is further reacted with 4-phenylphthalazine under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenylphthalazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenylphthalazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenylphthalazine involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is relevant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(furan-2-ylcarbonyl)piperazine: This compound has two furan-2-carbonyl groups attached to a piperazine ring and is used in similar applications.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is studied for its potential as an acetylcholinesterase inhibitor in the treatment of Alzheimer’s disease.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: These derivatives are investigated for their antiviral activities.
Uniqueness
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenylphthalazine is unique due to its specific combination of furan, piperazine, and phthalazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20N4O2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
furan-2-yl-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H20N4O2/c28-23(20-11-6-16-29-20)27-14-12-26(13-15-27)22-19-10-5-4-9-18(19)21(24-25-22)17-7-2-1-3-8-17/h1-11,16H,12-15H2 |
InChI Key |
GNAMIGXXUZCPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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